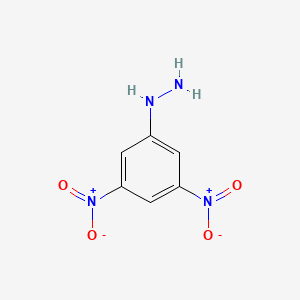

Hydrazine, (3,5-dinitrophenyl)-

Description

Contextualization within the Field of Substituted Hydrazine (B178648) Chemistry

Substituted hydrazines are a class of organic compounds that have found extensive applications in both technical and commercial sectors. rsc.orgresearchgate.net They serve as fundamental building blocks in organic synthesis, particularly for the creation of a wide array of heterocyclic compounds. For instance, substituted hydrazines react with 1,3-difunctional compounds to form pyrazoles, and their diacyl derivatives can be cyclized into 1,3,4-oxa- and thiadiazoles, as well as 1,2,4-triazoles. rsc.org Many of these heterocyclic structures are precursors to pharmaceuticals, agrochemicals, and dyestuffs. rsc.org

The derivatives of hydrazines, known as hydrazones, are particularly noteworthy for their broad spectrum of biological activities. Research has shown that various hydrazone derivatives exhibit anti-convulsant, anti-inflammatory, anti-microbial, anti-cancer, and anti-tubercular properties. Hydrazides, another class of hydrazine derivatives, are also recognized for their diverse pharmacological potential, including antimicrobial, antioxidant, and anti-inflammatory activities. iscientific.org Hydrazine, (3,5-dinitrophenyl)- belongs to this important class of substituted hydrazines, providing a platform for developing new molecules with potentially valuable chemical and biological properties.

Significance of the Dinitrophenyl Moiety in Organic Synthesis and Analytical Science

The dinitrophenyl group, characterized by a benzene ring substituted with two nitro groups, plays a crucial role in defining the properties of Hydrazine, (3,5-dinitrophenyl)-. The nitro groups are strongly electron-withdrawing, which significantly influences the molecule's reactivity. This property is famously exploited in its isomer, 2,4-dinitrophenylhydrazine (B122626) (DNPH), a reagent widely used for the qualitative and quantitative analysis of aldehydes and ketones. chemiis.comgeeksforgeeks.org

The reaction between DNPH and a carbonyl compound is a condensation reaction that results in the formation of a dinitrophenylhydrazone, which typically precipitates as a yellow, orange, or red solid. wikipedia.org This color formation provides a simple visual test for the presence of a carbonyl group. chemiis.com The resulting hydrazone derivatives are often stable, crystalline solids with sharp, characteristic melting points, which historically facilitated the identification of the original aldehyde or ketone. wikipedia.orgbyjus.com While modern spectroscopic techniques have largely superseded this identification method, the underlying principle highlights the utility of the dinitrophenyl moiety in creating stable, easily characterizable derivatives. wikipedia.org This derivatization technique is also employed in chromatography to enhance the detection of carbonyl compounds in various samples, including environmental and biological ones. chemiis.comsjpas.com

Overview of Research Trajectories for Hydrazine, (3,5-dinitrophenyl)- and its Derivatives

While much of the foundational literature focuses on the 2,4-isomer, research into derivatives of Hydrazine, (3,5-dinitrophenyl)- has revealed significant potential, particularly in the field of medicinal chemistry. A primary research trajectory involves the use of the 3,5-dinitrophenyl scaffold to develop potent antitubercular agents.

Recent studies have focused on synthesizing and evaluating 1,2,4-triazole and tetrazole derivatives containing the 3,5-dinitrophenyl group. nih.govnih.gov These investigations have demonstrated that this specific substitution pattern is a key factor for achieving high antimycobacterial efficiency. nih.gov

Key findings from this research include:

High Potency: Several S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols have shown exceptional in vitro activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) as low as 0.03 µM. nih.gov This potency is superior to that of current first-line anti-tuberculosis drugs. nih.gov

Activity Against Resistant Strains: These compounds have proven effective not only against the standard reference strain but also against clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govnih.gov

Selective Activity: The most promising compounds exhibit high selectivity, with low in vitro cytotoxicity against mammalian cell lines and negligible activity against other bacteria and fungi. nih.gov

Mechanism of Action: Docking studies and experimental validation suggest that these compounds act as inhibitors of the decaprenylphosphoryl-β-d-ribofuranose 2'-oxidase (DprE1) enzyme, a critical component in the mycobacterial cell wall synthesis pathway. nih.gov

The table below summarizes the chemical properties of the parent compound.

| Property | Value | Source |

| Chemical Formula | C6H6N4O4 | nih.gov |

| Molecular Weight | 198.14 g/mol | sinfoochem.com |

| CAS Number | 105002-68-4 | sinfoochem.com |

The following table highlights the antitubercular activity of a representative derivative.

| Compound | Target Strain | MIC (µM) | Source |

| S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 0.03 | nih.gov |

Unaddressed Research Questions and Future Scholarly Endeavors

The promising results in antitubercular drug discovery open several avenues for future research. A primary unaddressed question is the full scope of the 3,5-dinitrophenyl moiety's potential in medicinal chemistry. While its efficacy in triazole and tetrazole scaffolds is established, its incorporation into other heterocyclic systems known for biological activity remains a largely unexplored area. Future endeavors could focus on synthesizing novel compound libraries featuring the 3,5-dinitrophenyl group to screen for other activities, such as antifungal, antiviral, or anticancer properties.

Furthermore, there is an opportunity to develop derivatives of Hydrazine, (3,5-dinitrophenyl)- as specialized analytical reagents. Research on other novel dinitrophenyl hydrazones has demonstrated their use as colorimetric chemosensors for detecting specific anions like cyanide and fluoride. mdpi.com Similar studies could be undertaken with 3,5-dinitrophenyl hydrazone derivatives to develop new sensors for environmental or biological monitoring.

Finally, a more comprehensive characterization of the fundamental chemical reactivity of Hydrazine, (3,5-dinitrophenyl)- itself is warranted. A deeper understanding of its reaction kinetics, thermodynamics, and the properties of its hydrazone derivatives compared to the well-documented 2,4- and 2,6-isomers could provide a stronger foundation for its application in both synthesis and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

105002-68-4 |

|---|---|

Molecular Formula |

C6H6N4O4 |

Molecular Weight |

198.14 g/mol |

IUPAC Name |

(3,5-dinitrophenyl)hydrazine |

InChI |

InChI=1S/C6H6N4O4/c7-8-4-1-5(9(11)12)3-6(2-4)10(13)14/h1-3,8H,7H2 |

InChI Key |

WZIYOAXCQCLEAL-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |

Origin of Product |

United States |

Synthetic Methodologies for Hydrazine, 3,5 Dinitrophenyl and Its Derivatives

Precursor Synthesis and Halonitrobenzene Reactions

The cornerstone of synthesizing (3,5-dinitrophenyl)hydrazine lies in the effective preparation of its immediate precursor, 1-chloro-3,5-dinitrobenzene (B1328920), and the subsequent nucleophilic substitution reaction.

The synthesis of 1-chloro-3,5-dinitrobenzene is less straightforward than that of its 2,4- and 2,6-isomers. Direct dinitration of chlorobenzene (B131634) overwhelmingly yields the ortho and para substituted products, making it an unsuitable method for obtaining the 3,5-isomer.

A more viable and historically established method for introducing a halide to a specific position on an aromatic ring, particularly when direct halogenation is not feasible, is the Sandmeyer reaction . wikipedia.orgbyjus.com This reaction facilitates the transformation of a primary aromatic amine into an aryl halide via a diazonium salt intermediate. wikipedia.org

The likely synthetic route to 1-chloro-3,5-dinitrobenzene is therefore:

Nitration of Benzoic Acid: The synthesis begins with benzoic acid, which is subjected to dinitration using a mixture of fuming nitric acid and sulfuric acid to produce 3,5-dinitrobenzoic acid. acs.org

Conversion to Amide: The resulting 3,5-dinitrobenzoic acid can be converted to 3,5-dinitrobenzamide.

Hofmann Rearrangement: The amide is then treated with a reagent like bromine in a sodium hydroxide (B78521) solution to undergo a Hofmann rearrangement, yielding 3,5-dinitroaniline (B184610).

Sandmeyer Reaction: The 3,5-dinitroaniline is then diazotized using sodium nitrite (B80452) and a strong acid (like hydrochloric acid) at low temperatures (0-5 °C) to form the unstable 3,5-dinitrobenzenediazonium chloride. This intermediate is immediately treated with a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom, yielding the target precursor, 1-chloro-3,5-dinitrobenzene. wikipedia.orgmasterorganicchemistry.com A similar Sandmeyer strategy has been successfully employed to introduce chloro-substituents onto related 3,5-disubstituted aniline (B41778) derivatives. nih.gov

An alternative, though less common, approach could involve the direct chlorination of 1,3-dinitrobenzene, which itself is prepared under severe nitrating conditions from benzene. dtic.mil However, controlling the selectivity of this halogenation can be challenging.

The reaction of 1-chloro-3,5-dinitrobenzene with hydrazine (B178648) is a classic example of Nucleophilic Aromatic Substitution (SNAr). libretexts.orgpressbooks.pub In this mechanism, the nucleophile (hydrazine) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov The reaction is completed by the departure of the chloride ion, restoring the aromaticity of the ring.

The reactivity of the aryl halide in an SNAr reaction is critically dependent on the placement of electron-withdrawing groups, such as the nitro (–NO₂) groups.

Ortho/Para Activation: In isomers like 1-chloro-2,4-dinitrobenzene, the nitro groups are positioned ortho and para to the chlorine. This allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro groups, thereby stabilizing the intermediate and greatly accelerating the reaction. pressbooks.pubresearchgate.net

Meta Orientation: In 1-chloro-3,5-dinitrobenzene, the nitro groups are meta to the chlorine. In this configuration, the negative charge of the intermediate cannot be directly delocalized onto the nitro groups through resonance. libretexts.org This lack of stabilization makes the Meisenheimer complex significantly higher in energy, and consequently, the reaction is much slower than for the ortho/para activated isomers. libretexts.org

Due to this reduced reactivity, the synthesis of (3,5-dinitrophenyl)hydrazine from its chloro-precursor requires more forcing conditions than the synthesis of its 2,4-isomer. While specific documented protocols are scarce, general principles suggest the need for higher reaction temperatures, longer reaction times, and the use of a polar aprotic solvent (like DMSO or DMF) to facilitate the reaction.

Table 1: Comparison of Reactivity in SNAr for Dinitrochlorobenzene Isomers

| Parameter | 1-Chloro-2,4-dinitrobenzene (ortho/para) | 1-Chloro-3,5-dinitrobenzene (meta) |

|---|---|---|

| Nitro Group Position | ortho, para | meta |

| Meisenheimer Complex Stability | High (Resonance Stabilized) | Low (Inductive Stabilization Only) |

| Reaction Rate with Hydrazine | Fast | Slow |

| Typical Reaction Conditions | Readily occurs in ethanol (B145695) at room temperature or with gentle heating. researchgate.net | Expected to require higher temperatures and/or more polar solvents (e.g., DMSO, DMF). |

Optimized Reaction Conditions and Novel Synthetic Approaches

To overcome the inherently slow reaction rates and improve the efficiency and environmental footprint of the synthesis, modern techniques such as mechanochemistry and microwave-assisted synthesis are being explored.

Mechanochemistry, particularly ball milling, has emerged as a powerful green chemistry tool that enables reactions to occur in the solid state, often without any solvent. rsc.orgrsc.org This technique involves the grinding of reactants together in a mill with grinding media (balls), where the mechanical energy initiates chemical transformations.

While the specific application of ball milling to the SNAr synthesis of (3,5-dinitrophenyl)hydrazine has not been documented, the mechanochemical synthesis of hydrazones (products of hydrazines and carbonyls) is well-established. mdpi.comnih.gov These studies demonstrate that C-N bond formation can be achieved efficiently and quantitatively in a solvent-free environment using a planetary ball mill. nih.gov Given its success in related syntheses, mechanochemistry presents a promising, albeit hypothetical, route for the direct reaction of solid 1-chloro-3,5-dinitrobenzene with a hydrazine salt under solvent-free conditions, potentially offering a cleaner and more efficient process.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures. This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields for a wide range of organic reactions, including slow SNAr processes. youtube.com

Research has demonstrated the successful microwave-assisted synthesis of N-arylamines from activated aryl halides (including dinitro-substituted ones) and various amines under solvent-free conditions. rsc.org In these studies, reactions that conventionally required 12-24 hours were completed in just 10 minutes under microwave irradiation, with high yields. youtube.com The synthesis of various arylhydrazines and other nitrogen-containing heterocycles has also been significantly accelerated using this technology. nih.govnih.gov

Based on these strong analogies, microwave-assisted synthesis is a highly viable and promising method for optimizing the preparation of (3,5-dinitrophenyl)hydrazine. The application of microwave heating could effectively overcome the high activation energy barrier associated with the meta-substituted precursor, leading to a much faster and more efficient synthesis.

The development of synthetic methods for (3,5-dinitrophenyl)hydrazine can be guided by the principles of green chemistry, which aim to reduce waste, minimize energy use, and avoid hazardous substances.

Solvent Reduction: Both mechanochemical and certain microwave-assisted protocols offer the significant advantage of proceeding in a solvent-free or "dry media" environment. rsc.orgrsc.org This eliminates the need for large quantities of potentially hazardous organic solvents, reducing both environmental impact and purification costs.

Energy Efficiency: Microwave-assisted synthesis can lead to substantial energy savings by drastically reducing reaction times from many hours to mere minutes. youtube.com

Atom Economy: The ideal synthetic route would have high atom economy, meaning most of the atoms from the reactants are incorporated into the final product. The SNAr reaction itself is fairly atom-economical, with the main byproduct being HCl (which is neutralized by excess hydrazine or an added base).

By adopting these modern synthetic strategies, the preparation of (3,5-dinitrophenyl)hydrazine and its derivatives can be made more efficient, faster, and more environmentally benign compared to traditional, high-temperature solvent-based methods.

Table 2: Summary of Compound Names

| Systematic Name | Common/Alternative Name |

|---|---|

| Hydrazine, (3,5-dinitrophenyl)- | 3,5-Dinitrophenylhydrazine |

| 1-Chloro-3,5-dinitrobenzene | 3,5-Dinitrochlorobenzene |

| Hydrazine, (2,4-dinitrophenyl)- | 2,4-Dinitrophenylhydrazine (B122626) (DNPH) |

| 1-Chloro-2,4-dinitrobenzene | 2,4-Dinitrochlorobenzene |

| 3,5-Dinitroaniline | - |

| 3,5-Dinitrobenzoic acid | - |

Derivatization Strategies for Functionalization and Advanced Applications

The derivatization of (3,5-dinitrophenyl)hydrazine is a critical step in preparing it for a range of advanced applications. These strategies primarily involve reactions that modify the hydrazine moiety, leading to the formation of new compounds with tailored properties. The following sections delve into the specifics of these derivatization techniques.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

The reaction of (3,5-dinitrophenyl)hydrazine with aldehydes and ketones to form the corresponding (3,5-dinitrophenyl)hydrazones is a classic and widely utilized condensation reaction. chemguide.co.ukchemicalbook.comlibretexts.org This reaction is characterized by the joining of two molecules with the concurrent loss of a small molecule, in this case, water. chemguide.co.ukchemicalbook.comlibretexts.org Mechanistically, it proceeds as a nucleophilic addition-elimination reaction. chemguide.co.ukchemicalbook.com The nucleophilic -NH2 group of the hydrazine adds to the electrophilic carbonyl carbon, forming an unstable intermediate which then eliminates a water molecule to yield the stable hydrazone. chemguide.co.ukchemicalbook.comwikipedia.org

This reaction serves two primary purposes in chemical analysis. Firstly, the formation of a brightly colored yellow, orange, or red precipitate upon mixing with a solution of (3,5-dinitrophenyl)hydrazine (often referred to as Brady's reagent) is a definitive test for the presence of an aldehyde or ketone. chemguide.co.uklibretexts.orgwikipedia.org Aromatic carbonyls typically produce red precipitates, while aliphatic ones yield a more yellow color. wikipedia.org Secondly, the resulting hydrazone derivatives have characteristic melting points, which can be used to identify the specific aldehyde or ketone from which they were formed. libretexts.orgwikipedia.org The precipitates can be filtered, washed, and recrystallized to obtain a pure sample for melting point determination. chemguide.co.uklibretexts.org

The general chemical equation for the reaction is as follows:

RR'C=O + C₆H₃(NO₂)₂NHNH₂ → C₆H₃(NO₂)₂NHN=CRR' + H₂O wikipedia.org

Where R and R' can be hydrogen atoms or hydrocarbon groups. If at least one of these is a hydrogen, the original compound is an aldehyde; if both are hydrocarbon groups, it is a ketone. chemicalbook.comlibretexts.org

It is noteworthy that (3,5-dinitrophenyl)hydrazine does not react with other carbonyl-containing functional groups like carboxylic acids, amides, and esters. wikipedia.org This selectivity is attributed to the resonance stability of these functional groups, which would be disrupted by an addition reaction. wikipedia.org

Regioselective and Stereoselective Derivatization Investigations

Investigations into the derivatization of (3,5-dinitrophenyl)hydrazine have revealed complexities related to regioselectivity and stereoselectivity. A significant issue in the analysis of carbonyl compounds using this method is the formation of E- and Z-stereoisomers of the resulting hydrazones due to the C=N double bond. nih.gov

Studies have shown that while purified aldehyde-2,4-dinitrophenylhydrazones may exist primarily as the E-isomer, the presence of acid or exposure to UV irradiation can lead to the formation of both E- and Z-isomers. nih.gov This isomeric mixture can complicate chromatographic analysis, potentially leading to errors in quantification. To address this, a method involving the reductive amination of the C=N double bond to a C-N single bond using 2-picoline borane (B79455) has been developed. nih.gov This process completely converts the C1-C10 aldehyde dinitrophenylhydrazones into their reduced forms, which can be more reliably analyzed by high-performance liquid chromatography (HPLC). nih.gov

The formation of five- and six-membered rings is favored in intramolecular aldol (B89426) reactions, which can occur in dicarbonyl compounds. vanderbilt.edu

Catalysis and Reaction Kinetics in Derivatization Processes

The derivatization of carbonyl compounds with (3,5-dinitrophenyl)hydrazine is often catalyzed by acid. mdpi.com Brady's reagent, a common solution used for this test, is prepared by dissolving the hydrazine in a mixture of methanol (B129727) and concentrated sulfuric acid. chemguide.co.ukwikipedia.org The acidic conditions facilitate the reaction, though they can also contribute to the formation of stereoisomers. nih.gov

Research has explored alternative catalytic systems to optimize the reaction. For instance, in the context of other carbonyl condensation reactions like the Biginelli reaction, various catalysts such as praseodymium(III) nitrate (B79036) and ionic liquids have been shown to be highly effective, offering advantages like high yields and shorter reaction times. researchgate.netresearchgate.net While not directly applied to (3,5-dinitrophenyl)hydrazine derivatization in the provided sources, these findings suggest that exploring a broader range of catalysts could be beneficial.

The kinetics of the derivatization reaction are also a subject of study. The reaction rate can be influenced by factors such as the concentration of reactants and the catalyst. nih.gov For example, in one study, the initial rate of a reaction involving a dinitrophenyl-tagged compound was found to be dependent on the substrate concentration. nih.gov Understanding the kinetics is crucial for developing efficient and reproducible analytical methods.

Impact of Stoichiometry and Solvent Systems on Product Yields and Purity

The stoichiometry of the reactants and the choice of solvent system have a significant impact on the yield and purity of the resulting (3,5-dinitrophenyl)hydrazones. In derivatization procedures, an excess of the target analyte in relation to the dinitrophenylhydrazine is sometimes used. epa.gov

The solvent system plays a multifaceted role. For instance, in the synthesis of 2,4-dinitrophenylhydrazine itself, ethanol is used as a solvent for the reaction between 2,4-dinitrochlorobenzene and a hydrazine solution. sciencemadness.org The purity of the final product can be improved by recrystallization from a suitable solvent, such as a mixture of ethanol and water for smaller aldehyde and ketone derivatives. libretexts.org

The nature of the solvent can also influence reaction rates and pathways. In some condensation reactions, the polarity of the solvent has been shown to strongly affect the rate of reaction. researchgate.net For the derivatization of carbonyls, various solvents are employed depending on the specific method. For instance, HPLC-grade acetonitrile (B52724) is used for recrystallizing the DNPH reagent to remove impurities like formaldehyde (B43269). epa.gov The choice of solvent can also be critical in preventing side reactions. For example, to avoid dehydration of certain hydroxyaldehydes during derivatization, a two-step method with a less acidic environment was employed, as the standard Brady's reagent led to unwanted byproducts. d-nb.info

The following table summarizes the impact of different solvent systems on various reactions related to dinitrophenylhydrazine and its derivatives, based on the provided search results.

The following table presents data on the retention times of various DNPH derivatives as reported in a study developing an HPLC method. This illustrates the chromatographic separation achievable with these derivatives.

Advanced Spectroscopic and Crystallographic Characterization of Hydrazine, 3,5 Dinitrophenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectroscopy offers precise information about the electronic environment of each proton and carbon atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the shielding or deshielding experienced by a nucleus, which is directly related to the surrounding electron density. Coupling constants (J), measured in Hertz (Hz), arise from the interaction of neighboring nuclear spins and provide valuable data on the connectivity and dihedral angles between atoms.

For (3,5-dinitrophenyl)hydrazine, the aromatic protons exhibit distinct signals in the ¹H NMR spectrum. The proton at the C6 position typically appears as a triplet, while the proton at the C2 and C4 positions appears as a doublet. The chemical shifts for these protons are influenced by the strong electron-withdrawing nature of the two nitro groups.

In a study of 2,4-dinitrophenylhydrazine (B122626), the proton NMR spectrum showed signals at 7.90 ppm (doublet), 8.35 ppm (doublet), and 8.90 ppm (singlet), corresponding to the aromatic hydrogens at positions 3, 5, and 6, respectively. scirp.org A sharp singlet at 10.80 ppm was attributed to the NH group proton, and the NH₂ group protons produced a signal at 2.82 ppm. scirp.org The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms directly attached to the electron-withdrawing nitro groups are significantly deshielded and appear at a lower field.

The analysis of coupling constants is crucial for confirming the substitution pattern. In aromatic systems, the magnitude of the coupling constant between adjacent protons (³JHH) is typically in the range of 7-10 Hz, while meta coupling (⁴JHH) is smaller (2-3 Hz), and para coupling (⁵JHH) is often close to 0 Hz. One-bond carbon-proton coupling constants (¹JCH) are dependent on the hybridization of the carbon atom, with sp² carbons exhibiting larger values than sp³ carbons. netlify.app Theoretical calculations using Density Functional Theory (DFT) can be employed to predict NMR parameters, which often show good agreement with experimental data. nih.gov

Interactive Table: ¹H and ¹³C NMR Data for (3,5-dinitrophenyl)hydrazine and related compounds.

| Compound | Solvent | Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| (2,4-dinitrophenyl)hydrazine | Acetone (B3395972) | ¹H | H-3 | 7.90 (d) | |

| (2,4-dinitrophenyl)hydrazine | Acetone | ¹H | H-5 | 8.35 (d) | |

| (2,4-dinitrophenyl)hydrazine | Acetone | ¹H | H-6 | 8.90 (s) | |

| (2,4-dinitrophenyl)hydrazine | Acetone | ¹H | NH | 10.80 (s) | |

| (2,4-dinitrophenyl)hydrazine | Acetone | ¹H | NH₂ | 2.82 | |

| Acetaldehyde-DNP | Various | ¹H | Varies with acid concentration |

Note: 'd' denotes a doublet and 's' denotes a singlet. Coupling constant data was not provided in the source.

To unravel more complex structures and establish unambiguous assignments, a variety of two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically through two or three bonds. This is invaluable for tracing out the connectivity of proton networks within a molecule, such as identifying adjacent protons on an aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of carbon resonances based on their attached protons. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for establishing long-range connectivity. columbia.edu It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for linking different fragments of a molecule together. For instance, an HMBC spectrum can show a correlation between the NH proton and the carbon atoms of the dinitrophenyl ring, confirming the point of attachment.

The combination of these 2D NMR techniques provides a powerful toolkit for the complete structural elucidation of (3,5-dinitrophenyl)hydrazine and its derivatives, enabling the confirmation of connectivity and stereochemical relationships within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of (3,5-dinitrophenyl)hydrazine and its derivatives are characterized by a series of absorption bands corresponding to specific vibrational modes of the molecule. The positions, intensities, and shapes of these bands are highly indicative of the functional groups present.

N-H Stretching: The N-H stretching vibrations of the hydrazine (B178648) moiety are typically observed in the region of 3200-3500 cm⁻¹. The primary amine (-NH₂) group usually shows two bands corresponding to symmetric and asymmetric stretching, while the secondary amine (-NH-) group shows a single band. researchgate.net

NO₂ Stretching: The nitro group (NO₂) exhibits two characteristic strong absorption bands. The asymmetric stretching vibration appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration is found between 1345-1385 cm⁻¹. These bands are often very intense in the IR spectrum due to the large change in dipole moment during the vibration.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear in the region of 1400-1600 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is usually observed in the 1250-1360 cm⁻¹ region.

Ring Bending and Torsional Modes: Lower frequency vibrations, including in-plane and out-of-plane bending of the ring and torsional modes, are found at lower wavenumbers. chemrxiv.org

A combined analysis of IR and Raman spectra provides a more complete picture of the vibrational modes. nih.gov While some vibrations are strong in the IR spectrum, others may be more intense in the Raman spectrum, depending on the change in dipole moment and polarizability, respectively, during the vibration. For instance, the N-N stretching vibration in hydrazine is often more prominent in the Raman spectrum. nih.gov The presence of hydrogen bonding can also influence the position and shape of the N-H stretching bands, often causing them to broaden and shift to lower frequencies. nih.gov

Interactive Table: Characteristic Vibrational Frequencies for (3,5-dinitrophenyl)hydrazine and Related Compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Hydrazine (-NHNH₂) | N-H Stretching | 3200-3500 |

| Nitro (-NO₂) | Asymmetric Stretching | 1500-1560 |

| Nitro (-NO₂) | Symmetric Stretching | 1345-1385 |

| Aromatic Ring | C=C Stretching | 1400-1600 |

| C-N Stretching | 1250-1360 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

When a molecule of (3,5-dinitrophenyl)hydrazine is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺•). chemguide.co.uk The m/z of this ion corresponds to the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org The pattern of these fragments is characteristic of the molecule's structure.

Common fragmentation pathways for (3,5-dinitrophenyl)hydrazine and its derivatives involve the cleavage of the N-N bond, loss of the nitro groups (as NO or NO₂), and fragmentation of the aromatic ring. The relative abundance of the different fragment ions provides clues about the stability of the ions and the corresponding neutral fragments. libretexts.org For example, the formation of a particularly stable fragment ion will result in a prominent peak in the mass spectrum.

High-resolution accurate mass (HRAM) spectrometry provides a significant advantage over standard mass spectrometry by measuring the m/z of ions with very high precision (typically to within 5 ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments.

For example, while a nominal mass of 28 could correspond to CO, N₂, or C₂H₄, HRAM can easily distinguish between these possibilities based on their exact masses. This capability is invaluable for confirming the identity of unknown compounds and for elucidating complex fragmentation pathways. nih.gov In the context of (3,5-dinitrophenyl)hydrazine derivatives, HRAM can be used to confidently identify the molecular formula of the parent compound and to assign elemental compositions to each fragment ion, thereby providing strong evidence for the proposed fragmentation mechanisms.

Tandem Mass Spectrometry (MS/MS and MSn) for Fragment Ion Pathway Mapping and Structural Confirmation

Tandem mass spectrometry (MS/MS or MSⁿ) is an indispensable tool for the structural elucidation of (3,5-dinitrophenyl)hydrazine and its derivatives, most notably the hydrazones formed by reaction with aldehydes and ketones. This technique involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing fragmentation, and then analyzing the resulting fragment (product) ions. The fragmentation pathways provide a detailed fingerprint of the molecule's structure.

In the analysis of dinitrophenylhydrazones, MS/MS spectra are used to identify unique fragment ions that confirm the structure of the original carbonyl compound. nih.gov A common strategy involves collision-induced dissociation (CID), where the ion's kinetic energy is converted into internal energy, leading to bond cleavage. The fragmentation patterns are highly dependent on the structure of the derivatized analyte.

A classification scheme for dinitrophenylhydrazones has been developed based on their MS² and MS³ fragmentation pathways, allowing for the differentiation between saturated aldehydes, unsaturated aldehydes, aromatic aldehydes, and ketones. nih.gov For instance, a notable fragmentation pathway for dinitrophenylhydrazones of higher molecular weight carbonyls is the cleavage of the N-N bond, resulting in a characteristic neutral loss of the dinitrophenylhydrazine moiety. nih.gov Unusual fragmentation patterns, which can be explored with multi-stage mass spectrometry (MSⁿ), provide deeper structural insights. researchgate.net

Table 1: Representative Fragment Ions in the Mass Spectrometry of Dinitrophenylhydrazones This table is illustrative, based on general fragmentation patterns observed for DNPH derivatives.

| Precursor Ion Type | Fragmentation Process | Key Fragment Ion / Neutral Loss | Structural Significance |

|---|---|---|---|

| [M+H]⁺ | Loss of hydroxyl radical (•OH) | [M+H - 17]⁺ | Characteristic of nitroaromatic compounds in positive ion mode, triggers MS³ analysis. nih.gov |

| [M-H]⁻ | Cleavage of N-N bond | Loss of C₆H₃N₂O₄ radical | Indicates the presence of the dinitrophenylhydrazone structure. |

| [M-H]⁻ | Diagnostic fragment ions | m/z 152, 163, 179 | Specific diagnostic ions observed in negative ion mode fragmentation. researchgate.net |

| [M-H]⁻ | Loss of NO₂ | [M-H - 46]⁻ | Common fragmentation for nitro-substituted aromatic compounds. |

Ionization Mechanisms and Their Influence on Mass Spectral Features

The choice of ionization technique significantly influences the mass spectral features of dinitrophenylhydrazine and its derivatives. The most common methods employed are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). nih.gov Both positive and negative ionization modes are utilized, each providing complementary information.

In negative ion mode, particularly with APCI and ESI, dinitrophenylhydrazones readily form deprotonated molecules, [M-H]⁻. nih.gov This mode is often favored for its sensitivity and the production of stable precursor ions suitable for MS/MS analysis. The fragmentation of these negatively charged ions provides clear, diagnostic patterns.

In positive ion mode, the behavior of these compounds is also informative. ESI in positive mode can produce protonated molecules [M+H]⁺. A key feature observed for nitroaromatic compounds, such as dinitrophenylhydrazones, is the characteristic neutral loss of a hydroxyl radical (•OH) during MS² fragmentation. nih.gov This specific loss is used as a diagnostic tool to trigger subsequent MS³ fragmentation events, enhancing the selectivity and confidence of identification for these compounds in complex mixtures. nih.gov The derivatization of carbonyls with dinitrophenylhydrazine enhances their ionization efficiency, which is crucial for the detection of small and polar aldehydes that are otherwise difficult to analyze by LC-MS.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction of Hydrazine, (3,5-dinitrophenyl)- and its Hydrazone Derivatives

While the single-crystal structure of Hydrazine, (3,5-dinitrophenyl)- is not widely reported, extensive crystallographic data exists for its isomer, 2,4-dinitrophenylhydrazine (2,4-DNPH), and numerous hydrazone derivatives. nih.govresearchgate.netresearchgate.netscirp.org This body of work provides a clear picture of the expected structural features. For example, the crystal structure of a hydrazone derivative of 2,4-DNPH reveals the key bond lengths and the planarity of the dinitrophenyl system. researchgate.net Similarly, crystal structures have been determined for various derivatives containing the 3,5-dinitrophenyl moiety, such as 3,5-dinitrobenzaldehyde, which offers insights into the geometry and interactions of this specific substitution pattern. researchgate.netresearchgate.net

The analysis of 2,4-DNPH has shown that it can crystallize in different polymorphic forms, with distinct crystal systems and space groups. nih.gov This highlights the sensitivity of the crystal structure to crystallization conditions.

Table 2: Representative Crystallographic Data for Dinitrophenylhydrazine and Related Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters (a, b, c, β) | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (Form I) | Monoclinic | P2₁/c | Not explicitly detailed in source | nih.gov |

| 2,4-Dinitrophenylhydrazine (Form II) | Monoclinic | Cc | a=12.697 Å, b=9.179 Å, c=7.662 Å, β=123.315° | nih.gov |

| 2,4-Dinitrophenylhydrazine hydrochloride hydrate (B1144303) | Orthorhombic | Pca2₁ | a=12.9405 Å, b=4.9725 Å, c=15.870 Å | researchgate.net |

| (Z)-1-(2,4-dinitrophenyl)-2-(3-methyl-2-nitrocyclohex-2-enylidene)hydrazine | Monoclinic | P12(1)/c1 | a=14.501 Å, b=6.362 Å, c=17.166 Å, β=110.913° | researchgate.net |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Aromatic Stacking Interactions

The supramolecular assembly of dinitrophenylhydrazine crystals is governed by a combination of directional hydrogen bonds and non-directional van der Waals forces, including aromatic stacking. nih.govresearchgate.net The hydrazine group (-NH-NH₂) provides hydrogen bond donors, while the nitro groups (-NO₂) act as effective hydrogen bond acceptors.

Detailed studies on 2,4-dinitrophenylhydrazine hydrochloride hydrate have characterized a rich network of intermolecular interactions, including N—H···O, N—H···Cl, O—H···Cl, and C—H···O hydrogen bonds. researchgate.net These interactions link the molecules into complex three-dimensional architectures. In the polymorphs of 2,4-DNPH, intermolecular interactions between the hydrazine NH₂ group and a nitro group of an adjacent molecule are crucial in forming chain-like structures. nih.gov

Aromatic stacking, or π-π interactions, between the electron-deficient dinitrophenyl rings also plays a significant role in the crystal packing. In one polymorph of 2,4-DNPH, the crystal packing is described as a coplanar chain structure where sheets are built up by offset stacking. nih.gov In another polymorph, a "herringbone" packing motif is observed, where adjacent aromatic rings are inclined relative to one another. nih.gov The presence of C—H···π interactions, where a hydrogen atom interacts with the face of an aromatic ring, can further stabilize the crystal structure. nih.gov

Polymorphism and Crystal Packing Effects on Material Properties

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical phenomenon as different polymorphs of the same substance can exhibit distinct physical and chemical properties. Hydrazine, (dinitrophenyl)- compounds are known to exhibit polymorphism, as demonstrated by 2,4-dinitrophenylhydrazine, which has at least two characterized polymorphs (Form I and Form II). nih.gov

The two forms possess similar molecular conformations but differ significantly in their crystal packing. nih.gov Form I adopts a herringbone arrangement, while Form II features a sheet-like structure based on coplanar chains. nih.gov This difference in the three-dimensional arrangement of molecules arises from subtle variations in the interplay of intermolecular forces.

Computational and Theoretical Investigations of Hydrazine, 3,5 Dinitrophenyl

Quantum Chemical Modeling of Electronic Structure and Energetics

Quantum chemical modeling is a cornerstone for the theoretical examination of molecular systems. It allows for the calculation of a molecule's energy and electronic properties, providing a foundation for understanding its stability and chemical behavior. For Hydrazine (B178648), (3,5-dinitrophenyl)-, these methods can elucidate the influence of the two nitro groups and the hydrazine substituent on the phenyl ring's electronic environment.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. arxiv.org

Conformational Analysis: Molecules with rotatable single bonds, like the C-N bond connecting the phenyl ring to the hydrazine group, can exist in various spatial arrangements called conformations. researchgate.net A conformational analysis involves calculating the energy of these different conformers to identify the most stable ones and the energy barriers between them. researchgate.net For Hydrazine, (3,5-dinitrophenyl)-, this analysis would reveal the preferred orientation of the hydrazine (-NHNH₂) group and the nitro (-NO₂) groups relative to the aromatic ring, which can significantly impact the molecule's reactivity and intermolecular interactions.

| Parameter Type | Description | Relevance |

|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-N, N-N, N-O, N-H). | Indicates the strength and type of chemical bonds. |

| Bond Angles | Angles formed by three connected atoms (e.g., C-N-N, O-N-O). | Determines the local shape and steric environment around an atom. |

| Dihedral Angles | Torsional angles describing rotation around a bond (e.g., C-C-N-N). | Defines the molecule's 3D conformation and steric hindrance. |

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.

Basis Set Selection: A basis set is a collection of mathematical functions that describe the distribution of electrons within the molecule. Different basis sets offer varying levels of accuracy and computational expense. Common choices include Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). researchgate.netnih.gov The selection is often guided by the specific properties being investigated and the available computational resources.

Functional Selection: The functional (e.g., B3LYP, CAM-B3LYP, PBE0, wB97XD) is the part of the DFT calculation that approximates the complex electron exchange-correlation energy. arxiv.orgmdpi.com The choice of functional is critical, as some are better suited for specific types of chemical systems or properties.

Validation: To ensure the reliability of the computational results, the chosen method (functional and basis set) should ideally be validated. This can be done by comparing calculated properties against known experimental data for the same or closely related molecules, or by benchmarking against higher-level, more computationally intensive theoretical methods. arxiv.org This process confirms that the selected level of theory provides a sufficiently accurate description of the molecule.

Analysis of Electronic Properties and Reactivity Descriptors

Once a reliable geometry is obtained, DFT calculations can be used to explore the electronic properties that govern the molecule's chemical reactivity. These properties, often called reactivity descriptors, provide a quantitative framework for predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgacs.org

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons and its ionization potential (the energy required to remove an electron). A higher HOMO energy indicates a better electron donor. niscpr.res.inresearchgate.net

LUMO: This is the innermost orbital without electrons. Its energy level is related to the molecule's ability to accept electrons and its electron affinity (the energy released when an electron is added). A lower LUMO energy indicates a better electron acceptor. niscpr.res.inresearchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. icm.edu.plreddit.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is chemical potential) | Measures the propensity of a species to accept electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic reactivity. nih.gov The map is typically color-coded:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are attractive to electrophiles (positive species).

Blue: Regions of most positive potential, indicating electron-poor areas. These sites are attractive to nucleophiles (negative species).

Green/Yellow: Regions of neutral or near-zero potential.

For Hydrazine, (3,5-dinitrophenyl)-, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the two nitro groups due to their high electronegativity. icm.edu.plnih.gov The region around the hydrazine moiety's lone-pair electrons might also show negative potential. In contrast, positive potential (blue) would be expected around the hydrogen atoms of the hydrazine group and the aromatic ring, which are attached to more electronegative atoms. researchgate.net

While MEP maps provide a qualitative picture of charge distribution, methods like Natural Population Analysis (NPA) offer a quantitative assignment of partial charges to each atom in the molecule. researchgate.net This analysis partitions the molecule's total electron density among its constituent atoms.

For Hydrazine, (3,5-dinitrophenyl)-, an NPA would provide specific numerical values for the charge on each atom. It is expected that the strong electron-withdrawing effect of the nitro groups would lead to:

Significant negative partial charges on the oxygen atoms.

Positive partial charges on the nitrogen atoms of the nitro groups and the carbon atoms of the phenyl ring to which they are attached.

The charge distribution within the hydrazine group would reveal the extent of electron donation or withdrawal from this substituent.

This detailed charge analysis helps to quantify the electronic effects within the molecule and provides deeper insight into the reactive sites identified by the MEP map. researchgate.net

Dipole Moments and Molecular Polarity

Computational studies provide significant insights into the electronic structure and polarity of (3,5-dinitrophenyl)hydrazine. The dipole moment, a measure of the separation of positive and negative charges in a molecule, is a key determinant of its polarity and intermolecular interactions. For 2,4-dinitrophenylhydrazine (B122626), a closely related isomer, a dipole moment of 5.80 D has been reported. stenutz.eu This significant dipole moment is attributed to the presence of the highly electronegative nitro groups and the hydrazine moiety, which create a pronounced charge separation across the molecule.

The presence of strong electron-withdrawing nitro groups on the phenyl ring significantly influences the electron density distribution. These groups pull electron density away from the aromatic ring and the hydrazine group, leading to a net dipole moment. The molecular polarity resulting from this charge distribution plays a crucial role in the solubility of the compound and its interactions with other polar molecules. For instance, the high polarity of dinitrophenylhydrazones, the derivatives of (3,5-dinitrophenyl)hydrazine, is reflected in their high dipole moments, which have been calculated to range from 6.69 to 8.38 Debye. researchgate.net This inherent polarity is a critical factor in their use as derivatizing agents in chromatography, where interactions with stationary and mobile phases are governed by polarity.

Computational Studies on Reaction Mechanisms and Pathways

Detailed Mechanistic Pathways of Hydrazone Formation: Nucleophilic Addition and Elimination Steps

The reaction of (3,5-dinitrophenyl)hydrazine with aldehydes and ketones to form the corresponding hydrazones is a cornerstone of qualitative organic analysis. chemicalbook.comchemservice.com Computational studies have elucidated the mechanistic details of this reaction, confirming it as a nucleophilic addition-elimination process. chemicalbook.comwikipedia.orglibretexts.orgchemguide.co.uk

The reaction mechanism is generally understood to proceed in two main stages:

Nucleophilic Addition: The terminal nitrogen atom of the hydrazine group (-NH2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org This initial step is often catalyzed by the presence of a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. organicmystery.com This addition results in the formation of a tetrahedral intermediate.

Computational models have helped to visualize the molecular rearrangements that occur during these steps, providing a more detailed understanding than what can be observed through experimental methods alone. nih.govnih.gov These studies confirm that the nucleophilicity of the hydrazine is crucial for the initial attack, and the stability of the resulting hydrazone is a driving force for the reaction.

Transition State Characterization and Activation Energy Calculations

Computational chemistry allows for the characterization of transition states and the calculation of activation energies, providing quantitative insights into the kinetics of chemical reactions. For reactions involving hydrazine derivatives, such as the formation of N-Nitrosodimethylamine (NDMA) from ozonation, computational studies have been instrumental in understanding the reaction pathways. nih.govnih.govresearchgate.net These studies often employ methods like density functional theory (DFT) to model the potential energy surface of the reaction. researchgate.net

In the context of hydrazone formation with (3,5-dinitrophenyl)hydrazine, theoretical calculations can identify the high-energy transition state structures that connect the reactants, intermediates, and products. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be calculated from the difference in energy between the reactants and the transition state.

Simulation of Spectroscopic Properties for Experimental Validation

Computational Prediction of Vibrational (IR, Raman) Spectra

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netnih.govnih.gov These theoretical spectra can be compared with experimental data to validate the molecular structure and aid in the assignment of vibrational modes. nih.govnih.gov

For molecules similar to (3,5-dinitrophenyl)hydrazine, DFT calculations at levels such as B3LYP with a 6-31G(d) basis set have been successfully used to simulate vibrational spectra. researchgate.netresearchgate.net The calculated harmonic wavenumbers are often scaled to correct for overestimation and to improve agreement with experimental results. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific normal modes of the molecule, such as stretching, bending, and torsional vibrations. nih.gov

For example, in a study of 2,4-dinitrophenylhydrazones, calculated vibrational frequencies for C=N, N-N, and N-H stretching modes were found to be in good agreement with experimental IR data. researchgate.net This demonstrates the utility of computational spectroscopy in confirming the structure of these compounds and understanding how different substituents affect the vibrational frequencies. researchgate.net The table below shows a comparison of experimental and calculated vibrational frequencies for a related dinitrophenylhydrazone.

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| N-H Stretch | 3456.0 | 3492 |

| C=N Stretch | 1620.8 | 1706 |

| N-N Stretch | 1102.4 | 1147 |

Data adapted from a study on a dinitrophenylhydrazone derivative. researchgate.net

Theoretical UV-Vis and Fluorescence Spectral Analysis

Theoretical calculations are also employed to simulate and interpret electronic spectra, such as UV-Vis absorption and fluorescence. Time-dependent density functional theory (TD-DFT) is a common method used for this purpose. elsevierpure.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

For dinitrophenylhydrazone derivatives, UV-Vis spectra typically show maximum absorption in the range of 355-385 nm. researchgate.net Computational studies have been able to reproduce these experimental findings, with high values of oscillator strength corresponding to the intense absorption bands observed. researchgate.net A study on 2,4-dinitrophenylhydrazine (DNPH) reacting with formaldehyde (B43269) showed a strong UV band between 355 and 360 nm, which was attributed to the excited resonance state of DNPH in solution. researchgate.net

The analysis of theoretical spectra can provide insights into the nature of the electronic transitions occurring within the molecule. For example, it can help to identify whether a transition is a π→π* or n→π* transition, and how the electronic structure is altered upon excitation. This information is valuable for understanding the photophysical properties of the molecule and for designing new compounds with specific spectral characteristics. While specific fluorescence data for (3,5-dinitrophenyl)hydrazine is not detailed in the provided results, theoretical methods can also be applied to predict emission spectra, providing a comprehensive picture of the molecule's interaction with light.

NMR Chemical Shift Prediction and Correlation with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool in the structural elucidation of molecules. For complex organic compounds such as Hydrazine, (3,5-dinitrophenyl)-, theoretical calculations can provide invaluable insights into the electronic environment of each nucleus, which can then be correlated with experimentally obtained NMR spectra to confirm or refine the proposed structure. While specific, in-depth computational studies correlating theoretical and experimental NMR data for Hydrazine, (3,5-dinitrophenyl)- are not extensively documented in publicly available literature, the well-established methodologies for such investigations on analogous compounds, like its isomer 2,4-dinitrophenylhydrazine (DNPH), provide a clear framework for how such an analysis would be conducted.

The primary computational approach for predicting NMR chemical shifts is Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) method. This method has proven effective in calculating the isotropic magnetic shielding tensors of nuclei within a molecule. The theoretical chemical shifts are then typically obtained by referencing the calculated shielding of the target nuclei to the calculated shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set. For nitrogen-containing and nitroaromatic compounds, functionals like B3LYP and basis sets such as 6-311+G(2d,p) or cc-pVDZ are commonly used to balance computational cost with accuracy. rsc.orgnih.gov Systematic investigations have shown that with appropriate scaling, DFT-GIAO methods can predict chemical shifts with a high degree of correlation to experimental values, often with errors of less than 1 ppm for ¹H and a few ppm for ¹³C nuclei. rsc.orgresearchgate.net

For Hydrazine, (3,5-dinitrophenyl)-, a computational study would involve first optimizing the molecule's geometry at a selected level of theory. Following this, the NMR shielding constants for each hydrogen and carbon atom would be calculated using the GIAO method. These theoretical values would then be compared against experimental data.

As a reference, experimental ¹H NMR data for the related compound 2,4-dinitrophenylhydrazine (DNPH) dissolved in acetone (B3395972) shows signals at approximately 7.90 ppm (doublet), 8.35 ppm (doublet), and 8.90 ppm (singlet) for the aromatic protons. scirp.org The NH and NH₂ protons are observed at around 10.80 ppm and 2.82 ppm, respectively. scirp.org A hypothetical correlation between experimental and predicted ¹H NMR chemical shifts for Hydrazine, (3,5-dinitrophenyl)- would be presented in a similar fashion to assess the accuracy of the computational model.

The table below illustrates how a correlation between experimental and predicted ¹H NMR data for Hydrazine, (3,5-dinitrophenyl)- would be tabulated. The "Predicted Chemical Shift" values are hypothetical, based on typical accuracies of DFT calculations for similar structures.

Interactive Table 1: Correlation of Experimental and Predicted ¹H NMR Chemical Shifts for Hydrazine, (3,5-dinitrophenyl)-

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| H-2 | Value | Value | Value |

| H-4 | Value | Value | Value |

| H-6 | Value | Value | Value |

| NH | Value | Value | Value |

| NH₂ | Value | Value | Value |

A similar analysis would be performed for the ¹³C NMR spectrum. The predicted chemical shifts for the carbon atoms of the dinitrophenyl ring and any associated aliphatic carbons would be calculated and correlated with the experimental spectrum. Discrepancies between the predicted and experimental values can often be attributed to factors such as solvent effects, vibrational averaging, and the specific choice of the DFT functional and basis set. nih.gov Recent advancements aim to improve predictive accuracy by integrating machine learning algorithms with DFT calculations, which can learn from large datasets of experimental and calculated shifts to correct for systematic errors. nih.gov

Interactive Table 2: Correlation of Experimental and Predicted ¹³C NMR Chemical Shifts for Hydrazine, (3,5-dinitrophenyl)-

| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C-1 | Value | Value | Value |

| C-2 | Value | Value | Value |

| C-3 | Value | Value | Value |

| C-4 | Value | Value | Value |

| C-5 | Value | Value | Value |

| C-6 | Value | Value | Value |

Applications in Advanced Analytical Chemistry and Detection Methodologies

Derivatization Agent in Chromatographic Systems for Trace Analysis

3,5-DNPH serves as a derivatization agent to convert analytes, particularly those lacking a strong chromophore, into derivatives that are readily detectable. This process is crucial for trace analysis in complex matrices. The hydrazine (B178648) group reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazones. researchgate.net This reaction is a cornerstone of its application in chromatography, as the resulting derivatives exhibit significantly increased UV sensitivity and hydrophobicity, allowing for effective separation and detection. researchgate.net

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (a closely related isomer, with principles applicable to 3,5-DNPH) is one of the most widely used procedures for HPLC analysis. researchgate.net The resulting dinitrophenylhydrazone derivatives are stable and can be easily resolved using reversed-phase liquid chromatography and detected by UV-Visible or Diode Array Detectors (DAD) at wavelengths between 310 and 380 nm. researchgate.netresearchgate.net

This methodology has been successfully applied to quantify a variety of compounds. For instance, an HPLC-DAD method was developed to measure phenylhydrazine (B124118) and its derivatives in pharmaceutical drugs or synthetic intermediates. google.com In another application, malondialdehyde (MDA), a biomarker for lipid peroxidation, was quantified in human urine by converting it to its hydrazone derivative (MDA-DNPH) and analyzing it via HPLC-DAD at 310 nm. researchgate.net The method demonstrated good linearity and a detection limit of 0.16 µg/mL. researchgate.net Similarly, solid-phase reagents incorporating the 3,5-dinitrobenzoyl group have been used for the derivatization of chiral and achiral amines, amino alcohols, and amino acids, facilitating their separation and quantification by HPLC with UV detection. nih.gov

A key advantage of this pre-column derivatization is the significant enhancement in sensitivity. The reaction introduces a strong chromophore into the analyte molecule, making it highly responsive to UV-Vis detection. researchgate.net Researchers have also focused on optimizing derivatization conditions to prevent issues like the hydrolysis of co-extracted compounds, which could lead to inaccurate formaldehyde (B43269) measurements in materials like leather. nih.gov By modifying reaction conditions, such as using acetonitrile (B52724) as a solvent for the reagent instead of strong acids, complete derivatization can be achieved while minimizing interference. nih.gov

Table 1: HPLC-DAD Applications with DNPH Derivatization

| Analyte | Matrix | Detection Wavelength | Key Finding | Reference |

|---|---|---|---|---|

| Malondialdehyde (MDA) | Human Urine | 310 nm | Validated method with a Limit of Detection (LOD) of 0.16 µg/mL. | researchgate.net |

| Phenylhydrazine & Derivatives | Drugs / Intermediates | 330-460 nm | Development of a method to control genotoxic impurities in pharmaceuticals. | google.com |

| Amines, Amino Alcohols, Amino Acids | Urine | Not Specified | Solid-phase derivatization simplifies sample handling and yields clean chromatograms. | nih.gov |

| Formaldehyde | Leather | Not Specified | Optimized derivatization avoids hydrolysis of matrix resins, preventing overestimation. | nih.gov |

While HPLC is more common for the analysis of DNPH derivatives due to their thermal instability, GC-MS methods have been developed and optimized. nih.gov An improved GC-MS method was established for analyzing carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-DNPH. nih.gov This technique allowed for the separation and analysis of C4, C5, and C6 isomeric carbonyl compounds, differentiating between linear and branched components. nih.gov By optimizing GC conditions, the thermal decomposition of the DNPH-carbonyl derivatives was minimized, and the minimum detectable quantity for the carbonyls ranged from 1.4 to 5.6 µ g/cigarette . nih.gov The use of a solid-phase reagent containing the dinitrobenzoyl group can also be used for off-line GC derivatizations. nih.gov

Capillary and microchip electrophoresis offer rapid separation with high efficiency and require minimal sample volumes, making them attractive for analyzing derivatized compounds. dtic.milgene-quantification.net A microchip capillary electrophoresis system with contactless conductivity detection has been presented as a novel approach for the rapid determination of hydrazine compounds in complex matrices like soil or river water. nih.gov Although this specific study did not use 3,5-DNPH, it demonstrates the capability of microchip CE to separate various hydrazines, such as hydrazine, methylhydrazine, and 1,1-dimethylhydrazine, in under 30 seconds. nih.gov

Another study utilized a CE microchip for the sensitive separation and detection of trinitroaromatic explosives, which share structural similarities with the dinitrophenyl group of the derivatizing agent. dtic.mil The reaction of these compounds with a base formed colored derivatives detectable on the microchip, achieving detection limits in the parts-per-billion (µg/L) range. dtic.mil These examples highlight the potential of CE and microchip platforms for the analysis of 3,5-DNPH derivatives, combining the selectivity of the derivatization reaction with the high-speed, high-resolution separation capabilities of electrophoresis. dtic.milnih.gov Microchip CE has also been successfully applied for the label-free electroanalytical detection of triazine herbicides in soil samples, demonstrating its utility for environmental monitoring. skku.edunih.gov

Effective sample preparation is critical for achieving low detection limits and accurate quantification. Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely used techniques for the extraction, clean-up, and pre-concentration of analytes from various matrices. researchgate.netchromatographyonline.com

SPME, in particular, is a simple, fast, and solvent-minimal technique that combines extraction and pre-concentration into a single step. researchgate.net An SPME procedure coupled with GC-MS was optimized for the determination of triazines in water. nih.gov By testing various fiber coatings and optimizing parameters like temperature, pH, and time, detection limits between 2 and 17 ng/L were achieved. nih.gov

For more complex samples, molecularly imprinted polymers (MIPs) can be used as highly selective sorbents in SPE (a technique known as MISPE). chromatographyonline.com These polymers have cavities designed to selectively bind to a target analyte or structurally similar compounds, significantly improving the selectivity of the extraction process and aiding in the removal of interfering matrix components. chromatographyonline.com In-tube SPME is another variation where sample mixing with the mobile phase can impact data quality, especially for analytes with low affinity for the sorbent. nih.gov To address this, a switching valve can be incorporated to prevent sample mixing, ensuring that the analyte is effectively concentrated on the capillary wall without being lost or diluted. nih.gov

Matrix interference is a major challenge in trace analysis, where co-extracted compounds can suppress or enhance the analytical signal, leading to inaccurate results. The choice of derivatization and sample preparation method is key to mitigating these effects.

Using a solid-phase derivatization reagent, where the 3,5-dinitrobenzoyl group is immobilized on a polymer, offers a significant advantage. nih.gov This technique ensures that any excess reagent does not enter the chromatographic system, resulting in cleaner chromatograms that are free of system peaks from the derivatizing agent. nih.gov

In the analysis of complex samples like soil or river water, a combination of derivatization and selective extraction can effectively eliminate interferences. nih.gov For example, ultrasound-assisted headspace single-drop microextraction was used to isolate hydrazine compounds before analysis by microchip electrophoresis, leading to improved limits of detection. nih.gov For leather analysis, standard methods using strong acidic conditions for DNPH derivatization were found to cause hydrolysis of melamine (B1676169) resins in the leather, releasing additional formaldehyde and leading to overestimation. nih.gov A revised method using DNPH solubilized in acetonitrile without added acid prevented this interference, demonstrating the importance of tailoring derivatization conditions to the specific sample matrix. nih.gov Furthermore, techniques like molecularly imprinted solid-phase extraction (MISPE) inherently provide high selectivity, as the sorbent is designed to bind specifically to the target analytes, effectively removing matrix compounds that would otherwise interfere with the analysis. chromatographyonline.com

Spectrophotometric and Colorimetric Assays

The reaction of 3,5-DNPH (and its common isomer 2,4-DNPH) with aldehydes and ketones produces intensely colored dinitrophenylhydrazone precipitates, a reaction that forms the basis of simple and effective spectrophotometric and colorimetric assays. nih.govwikipedia.org

This reaction is widely known as "Brady's test," where a solution of DNPH in methanol (B129727) and sulfuric acid (Brady's reagent) is used as a qualitative test for aldehydes and ketones. wikipedia.org The formation of a yellow, orange, or red precipitate indicates a positive result. wikipedia.org This colorimetric change allows for the visual detection of carbonyl compounds.

This principle is also applied quantitatively. A modified spectrophotometric assay for measuring carbonyl groups in oxidized proteins was developed. nih.gov By adding NaOH after the derivatization with DNPH, the maximum absorbance wavelength of the product shifts from 370 nm to 450 nm. nih.gov This shift moves the absorbance peak away from the interference of the unreacted DNPH, allowing for direct quantification in the sample solution without the need for precipitation and washing steps, thereby simplifying the assay. nih.gov The phenylhydrazone method has also been cited as a technique for the determination of allicin (B1665233) content in garlic sprouts. mdpi.com

Principles of Chromophore Formation and Spectroscopic Detection

The foundational principle behind the use of (3,5-dinitrophenyl)hydrazine as a detection reagent is its reaction with aldehydes and ketones. This reaction is a classic example of nucleophilic addition-elimination, also known as a condensation reaction. wikipedia.orglibretexts.org The hydrazine derivative acts as a nucleophile, with the -NH2 group attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable product known as a (3,5-dinitrophenyl)hydrazone. wikipedia.orgchemguide.co.uk

The resulting (3,5-dinitrophenyl)hydrazone is a highly colored compound, which functions as a chromophore. The color arises from the extended system of conjugated double bonds, which includes the phenyl ring, the two nitro groups, and the newly formed carbon-nitrogen double bond (C=N). This extended π-system lowers the energy required for electronic transitions, shifting the absorption of light into the visible region of the electromagnetic spectrum. nih.gov Consequently, the formation of the hydrazone is accompanied by the appearance of a distinct yellow, orange, or red color, signaling the presence of a carbonyl compound. wikipedia.org Spectroscopic techniques, particularly UV-Visible spectrophotometry, are then employed to detect and quantify the newly formed chromophore. fishersci.com

pH-Dependent Color Changes and Quantitative Analysis

The spectral properties of dinitrophenyl-hydrazinylidene derivatives can exhibit significant dependence on the pH of the medium. A study on a dinitrophenyl-hydrazinylidene derivative revealed that its absorption spectrum shows notable shifts with changes in acidity. In a neutral medium (pH 7.0), the compound's solution appears yellow, with an absorption maximum (λmax) at 450 nm. Interestingly, the spectrum experiences a red shift (a shift to longer wavelengths) when the pH is either increased or decreased from neutral. This acidochromic behavior is crucial for analytical applications.

The color changes are attributed to the protonation or deprotonation of the molecule at different pH values, which alters the electronic structure and the extent of conjugation within the chromophore. In strongly alkaline solutions, the N-H proton of the hydrazone can be abstracted, leading to a highly conjugated anionic species that is often more intensely colored. This principle is the basis for quantitative analysis. By measuring the absorbance of the colored solution at a specific wavelength (often the λmax of the deprotonated form), the concentration of the original carbonyl compound can be determined using the Beer-Lambert law. The stability of the colored product can also be pH-dependent, a factor that must be controlled for accurate quantification. nih.gov

Table 1: pH-Dependent Absorption of a Dinitrophenyl-Hydrazinylidene Derivative

| pH Condition | Observed Color | Absorption Maximum (λmax) |

| Neutral (pH 7.0) | Yellow | 450 nm |

| Acidic | Red-shifted from neutral | >450 nm |

| Basic | Red-shifted from neutral | >450 nm |

This table illustrates the general principle of pH-dependent spectral shifts for dinitrophenyl-hydrazinylidene derivatives based on reported behaviors.

Electrochemical Methods for Detection and Characterization

Beyond spectroscopic methods, electrochemical techniques offer a powerful alternative for the detection and characterization of (3,5-dinitrophenyl)hydrazine and its derivatives. These methods rely on the redox activity of the molecule.

Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry) of Hydrazine Derivatives

Voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are highly effective for studying hydrazine derivatives. researchgate.net These methods have been applied to derivatives of (3,5-dinitrophenyl)hydrazine, providing sensitive detection pathways.

For instance, the electrochemical detection of a 3,5-dinitrobenzoyl derivative of digoxin (B3395198) has been successfully demonstrated following separation by high-performance liquid chromatography (HPLC). Researchers investigated both single- and dual-electrode detection systems. The dual-electrode method proved to be particularly sensitive, achieving a maximum sensitivity equivalent to 0.39 ng of digoxin. This highlights the potential for developing highly sensitive therapeutic monitoring assays based on the electrochemical properties of the 3,5-dinitrobenzoyl moiety.

Similarly, studies on related dinitrophenyl hydrazine derivatives using CV and DPV have characterized their electrochemical behavior. researchgate.net The electrochemical response, including peak potentials and currents, is influenced by the molecular structure and the presence of electron-withdrawing or donating groups. researchgate.net Techniques like square wave voltammetry (SWV) have also been used for the determination of aldehyde-dinitrophenylhydrazones, yielding detection limits in the nanomolar to micromolar range. researchgate.net

Table 2: Electrochemical Detection of a 3,5-Dinitrobenzoyl Derivative

| Analytical Method | Detection System | Maximum Sensitivity (as Digoxin) | Application |

| HPLC with Electrochemical Detection | Dual-electrode | 0.39 ng | Therapeutic Drug Monitoring |

This table summarizes findings from the electrochemical analysis of a 3,5-dinitrobenzoyl derivative, showcasing the sensitivity of the method.

Elucidation of Redox Behavior and Electrode Reaction Mechanisms